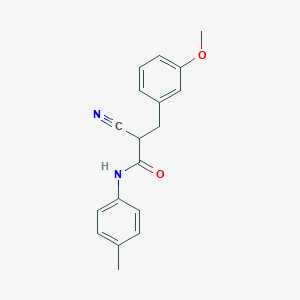

2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide, also known as Abamectin, is a macrocyclic lactone antibiotic that has been used in veterinary and human medicine for more than 30 years. Abamectin is a potent insecticide and acaricide, and has been used to control a wide variety of pests, including mites, ticks, fleas, and nematodes. Abamectin has also been used in agriculture, forestry, and horticulture, and is one of the most widely used insecticides in the world.

Scientific Research Applications

Optical Properties and Phase Transformation

Research on structurally similar 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(3-methoxyphenyl)-2-propenamide, has shown that these compounds exhibit distinctive optical properties due to their unique face-to-face stacking mode. These properties are attributed to phase transformations from crystalline to amorphous phases, as evidenced by their mechanofluorochromic characteristics. The studies reveal the potential of these compounds in developing materials with tunable optical properties for applications such as smart coatings and optical storage devices (Qing‐bao Song et al., 2015).

Thermal Stability of Cyanate Ester Resins

Investigations into the thermal stability of renewable high-temperature cyanate ester resins have highlighted the impact of methoxy groups derived from biomass sources. These studies assess the performance of cyanate ester resins, where derivatives like 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide might play a role. The findings suggest that such compounds can enhance the physical properties and thermal stability of polymer resins, making them suitable for advanced composites and coatings in high-temperature applications (B. Harvey et al., 2015).

Photophysical Properties and Quantum Yields

The synthesis and study of compounds related to 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide, such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, have revealed unique photophysical properties. These include significant enhancements in quantum yields and luminescence properties, suggesting applications in optical materials, sensors, and photonic devices that benefit from high quantum efficiency and specific luminescent behaviors (Soyeon Kim et al., 2021).

Organic Synthesis and Catalysis

The application of neutral π-nucleophiles in the efficient catalysis of cyanation reactions has been demonstrated, offering a pathway for the synthesis of various aldehydes and ketones. This research provides insights into the utility of 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide and its derivatives in organic synthesis, highlighting their role in developing new organocatalytic methods for producing cyanated organic compounds (Xiu Wang & S. Tian, 2007).

Anti-Prostatic Carcinoma Drug Studies

Quantum chemical studies of bicalutamide, which shares a structural motif with 2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide, reveal its potential as an anti-prostatic carcinoma drug. These studies provide a molecular basis for the drug's interaction with androgen receptors, suggesting the importance of similar compounds in the design and development of new therapeutic agents for treating prostate cancer (I. Otuokere & F. J. Amaku, 2015).

properties

IUPAC Name |

2-cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-6-8-16(9-7-13)20-18(21)15(12-19)10-14-4-3-5-17(11-14)22-2/h3-9,11,15H,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBDCLLNLRCIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

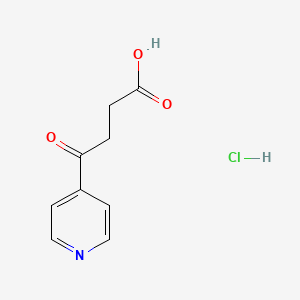

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2591471.png)

![N-(4-methoxybenzyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2591473.png)

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2591475.png)

![9-(4-butoxyphenyl)-2-((3,5-dimethylisoxazol-4-yl)methyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2591477.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2591483.png)

![N-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591484.png)

![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2591485.png)

![2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2591486.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2591487.png)

![(1R,5S)-3-(1H-imidazol-1-yl)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2591489.png)